![molecular formula C14H24N6O3S B2987685 N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide CAS No. 1219912-12-5](/img/structure/B2987685.png)
N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide
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Overview
Description
“N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide” is a chemical compound with the molecular formula C15H21N7O2S . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms . Piperazine derivatives have been widely used in pharmaceuticals and show a wide range of biological and pharmaceutical activity .
Scientific Research Applications
Antiviral Applications
One study focused on the synthesis and characterization of morpholine substituted sulfonamide and urea derivatives, revealing that certain sulfonamide derivatives demonstrated significant antiviral activity against avian paramyxo virus (AMPV-1), displaying three-fold higher antiviral efficacy than Ribavirin, a known antiviral drug (Selvakumar et al., 2018).
Antioxidant Properties for Age-Related Diseases
Research on analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, incorporating free radical scavenger and chelating groups, showed promising results in protecting cells against oxidative stress. This property suggests potential preventive treatment applications for cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).
Biological Screening and Fingerprint Applications
A study on N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) sulfonamides and its alkylated piperazine derivatives highlighted their antibacterial, antifungal, anthelmintic activities, and potential use in latent fingerprint analysis, indicating diverse scientific applications (Khan et al., 2019).
Glucan Synthase Inhibition
A novel series of pyridazinone analogs was developed as potent β-1,3-glucan synthase inhibitors, showcasing optimization of the sulfonamide moiety for improved antifungal activity against strains like Candida glabrata and Candida albicans (Zhou et al., 2011).
Inhibitory Profile Against Various Enzymes
Another study on sulfonamides incorporating triazine motifs investigated their antioxidant properties and inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase. The findings indicate potential applications in treating diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may affect the biochemical pathways of this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may have a bactericidal effect.
properties
IUPAC Name |
N,N-dimethyl-4-(6-morpholin-4-ylpyridazin-3-yl)piperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O3S/c1-17(2)24(21,22)20-7-5-18(6-8-20)13-3-4-14(16-15-13)19-9-11-23-12-10-19/h3-4H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEHPACSQSUILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide |
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